molecular formula C12H15ClO B13518990 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13518990
M. Wt: 210.70 g/mol
InChI Key: ASUXDIKBTKPIKO-UHFFFAOYSA-N
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Description

1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-chloro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-chloro-2-methylbenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative. This intermediate is then subjected to reduction using lithium aluminum hydride to yield the desired ethan-1-ol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]methanol

Uniqueness

1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a 4-chloro-2-methylphenyl substituent, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[1-(4-chloro-2-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15ClO/c1-8-7-10(13)3-4-11(8)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

ASUXDIKBTKPIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CC2)C(C)O

Origin of Product

United States

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